1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

Catalog No.
S877952
CAS No.
1627722-97-7
M.F
C14H19BN2O2
M. Wt
258.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

CAS Number

1627722-97-7

Product Name

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)12-10-8-6-7-9-11(10)17(5)16-12/h6-9H,1-5H3

InChI Key

OZGVUTRIDUMWJT-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=CC=CC=C23)C
  • Suzuki-Miyaura Coupling Reactions: This is a Nobel Prize-winning technique used to create carbon-carbon bonds between organic molecules (). 1-Methyl-1H-indazole-3-ylboronic acid pinacol ester acts as a coupling partner, bringing an indazole group (a specific ring structure containing nitrogen atoms) to the reaction. The indazole group can be useful in the development of new pharmaceuticals due to its potential bioactivity ().

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is an organic compound characterized by its unique structure, which includes an indazole ring and a boronic acid functional group. The compound has the molecular formula C14H19BN2O2C_{14}H_{19}BN_{2}O_{2} and a molecular weight of approximately 258.12 g/mol. It is classified as a boronic acid ester, specifically designed for research applications in organic synthesis and medicinal chemistry .

Typical of boronic acids and esters. Notably, it can undergo:

  • Suzuki Coupling Reactions: It can react with aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Nucleophilic Substitution: The boron atom can act as a Lewis acid, facilitating nucleophilic attacks by various nucleophiles.
  • Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to regenerate the corresponding boronic acid.

These reactions highlight its utility in constructing complex organic molecules .

While specific biological activities of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester are not extensively documented, compounds with similar structures often exhibit significant biological properties. Boronic acids are known to interact with biomolecules, potentially affecting enzyme activity and cellular signaling pathways. Investigations into the biological implications of this compound may reveal its potential as a therapeutic agent or in drug development .

The synthesis of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester generally involves:

  • Formation of Indazole: Starting materials such as hydrazine derivatives and appropriate carbonyl compounds are reacted to form the indazole core.
  • Boronic Acid Formation: The introduction of boron typically involves reacting an indazole derivative with a boron reagent.
  • Pinacol Esterification: The final step involves reacting the boronic acid with pinacol in the presence of an acid catalyst to form the pinacol ester.

These methods can vary based on the desired yield and purity of the final product .

1-Methyl-1H-indazol-3-ylboronic acid pinacol ester is primarily used in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Its potential interactions with biological systems make it a candidate for drug development.
  • Material Science: The compound may be utilized in developing novel materials due to its unique chemical properties .

Interaction studies involving 1-methyl-1H-indazol-3-ylboronic acid pinacol ester typically focus on its reactivity with various substrates in synthetic chemistry. Additionally, studies may explore how it interacts with biological targets, particularly enzymes that recognize boronic acids. Understanding these interactions is crucial for evaluating its potential therapeutic applications .

Several compounds share structural features or functional groups with 1-methyl-1H-indazol-3-ylboronic acid pinacol ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-MethylindazoleIndazole ringLacks the boronic acid functionality
3-BromoindazoleIndazole ring with bromine substituentUsed in electrophilic substitution reactions
Phenylboronic AcidSimple boronic acidCommonly used in Suzuki coupling

The uniqueness of 1-methyl-1H-indazol-3-ylboronic acid pinacol ester lies in its combination of an indazole structure with a pinacol ester, which enhances its reactivity and potential applications in both organic synthesis and medicinal chemistry .

Dates

Modify: 2023-08-16

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